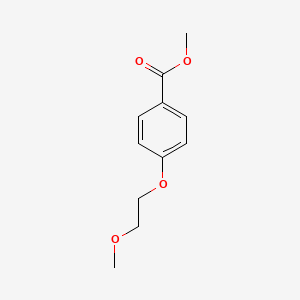

4-(2-甲氧基乙氧基)苯甲酸甲酯

描述

“Methyl 4-(2-methoxyethoxy)benzoate” is a chemical compound with the CAS Number: 60893-68-7 and a molecular weight of 210.23 . It has a linear formula of C11H14O4 .

Molecular Structure Analysis

The InChI code for “Methyl 4-(2-methoxyethoxy)benzoate” is 1S/C11H14O4/c1-13-7-8-15-10-5-3-9 (4-6-10)11 (12)14-2/h3-6H,7-8H2,1-2H3 . This indicates the molecular structure of the compound.

科学研究应用

Organic Synthesis and Medicinal Chemistry

Methyl 4-(2-methoxyethoxy)benzoate serves as a versatile substrate in organic synthesis. Researchers use it as a precursor to create novel bioactive molecules. Its structure provides a scaffold for designing compounds with potential pharmacological activities . For instance, it can be transformed into derivatives with antifungal or antihypertensive properties.

Botanical Insecticide

Methyl benzoate, a metabolite found naturally in plants, has gained attention as an effective botanical insecticide. Its odor acts as an attractant for certain insects. Since 2016, studies have demonstrated its efficacy against agricultural pests, stored product pests, and urban insect populations .

Photostabilizers and UV Absorbers

In the field of materials science, this compound is investigated as a photostabilizer and UV absorber. It helps protect polymers, plastics, and coatings from degradation caused by exposure to sunlight.

These diverse applications highlight the significance of Methyl 4-(2-methoxyethoxy)benzoate in scientific research and industrial contexts. Researchers continue to explore its potential in various domains, making it a compound of interest for future studies . If you need further details or additional applications, feel free to ask!

安全和危害

属性

IUPAC Name |

methyl 4-(2-methoxyethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-7-8-15-10-5-3-9(4-6-10)11(12)14-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICGBQSMTKKKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-methoxyethoxy)benzoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-dimethyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2426629.png)

![N-[Di(cyclobutyl)methyl]prop-2-enamide](/img/structure/B2426636.png)

![2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene](/img/structure/B2426637.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazole-4-carboxylate](/img/structure/B2426638.png)

![1,7-dimethyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2426644.png)

![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2426645.png)

![1-(3-chloro-4-methylphenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2426648.png)